Silane, trichloro-18-nonadecenyl-
Description
Platinum-Catalyzed Hydrosilylation
The most common approach utilizes a platinum catalyst, which facilitates the reaction with high efficiency and selectivity. The general reaction scheme is as follows:
CH₂=CH-(CH₂)₁₅-CH=CH₂ + HSiCl₃ --(Pt catalyst)--> Cl₃Si-(CH₂)₁₇-CH=CH₂
Reaction Mechanism
The reaction typically proceeds via the Chalk-Harrod mechanism. researchgate.net This mechanism involves the following key steps:
Oxidative Addition: The trichlorosilane (B8805176) adds to the platinum(0) catalyst to form a platinum(II) hydride complex.
Olefin Coordination: The terminal alkene of the 1,18-nonadecadiene (B14273603) coordinates to the platinum complex.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon.
Reductive Elimination: The desired alkyltrichlorosilane product is eliminated from the platinum complex, regenerating the platinum(0) catalyst.
Precursors and Catalysts
The key precursors for this synthesis are 1,18-nonadecadiene and trichlorosilane. A slight excess of the diene can be used to ensure complete consumption of the trichlorosilane.
The choice of catalyst is crucial for the reaction's success. While various platinum catalysts can be used, Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) is highly effective due to its solubility in organic solvents and high activity at low concentrations. mdpi.com
Reaction Conditions
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The reaction temperature can range from room temperature to elevated temperatures, often between 50-100°C, to ensure a reasonable reaction rate. The reaction progress can be monitored by observing the disappearance of the Si-H stretching band in the infrared spectrum.
| Parameter | Condition | Rationale |
|---|---|---|
| Reactants | 1,18-nonadecadiene, Trichlorosilane | Starting materials for the hydrosilylation reaction. |
| Catalyst | Karstedt's Catalyst (Pt₂(dvs)₃) | High activity and solubility in common organic solvents. mdpi.com |
| Solvent | Toluene or Xylene (anhydrous) | Provides a suitable reaction medium and helps control temperature. |
| Temperature | 50 - 100 °C | Optimizes reaction rate while minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and other undesirable side reactions. |
Purification of the Final Product
Post-reaction, the catalyst is typically removed by filtration through a pad of silica (B1680970) gel or by treatment with activated carbon. The crude product is then purified by vacuum distillation to separate the desired trichloro-18-nonadecenylsilane from unreacted starting materials and any high-boiling point byproducts.
Structure
2D Structure
Properties
IUPAC Name |
trichloro(nonadec-18-enyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22/h2H,1,3-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHJVKOPMFQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469876 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125282-19-1 | |
| Record name | Silane, trichloro-18-nonadecenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical Purity Assessment Methodologies of Synthesized Silane, Trichloro 18 Nonadecenyl
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of volatile compounds like alkyltrichlorosilanes. princeton.eduwhitman.edu It separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds.
A typical GC analysis would show a major peak corresponding to the trichloro-18-nonadecenylsilane product. The presence of other peaks would indicate impurities, such as unreacted 1,18-nonadecadiene (B14273603) or isomers formed during the synthesis.
| Parameter | Condition |
|---|---|
| GC Column | DB-5 or similar non-polar capillary column |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, ramp to 300 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | Dependent on exact conditions, but will be in the high-boiling region. |
| Key MS Fragments (m/z) | [M-Cl]⁺, [SiCl₂]⁺, [SiCl₃]⁺, and fragments from the alkyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized compound. ¹H, ¹³C, and ²⁹Si NMR are all valuable. youtube.com
¹H NMR: Provides information on the different types of protons and their neighboring environments. Key signals would include those for the terminal vinyl group, the methylene (B1212753) groups of the long alkyl chain, and the methylene group adjacent to the silicon atom.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The signals for the terminal alkene carbons and the carbon bonded to silicon are characteristic.
²⁹Si NMR: Gives a direct signal for the silicon atom, and its chemical shift is indicative of the substituents attached to it.
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~5.8 | -CH=CH₂ |
| ¹H | ~4.9-5.0 | -CH=CH₂ |
| ¹H | ~2.0 | -CH₂-CH=CH₂ |
| ¹H | ~1.2-1.4 | -(CH₂)n- (bulk methylene) |
| ¹H | ~1.5 | -CH₂-SiCl₃ |
| ¹³C | ~139 | -CH=CH₂ |
| ¹³C | ~114 | -CH=CH₂ |
| ¹³C | ~22-34 | Alkyl chain carbons |
| ¹³C | ~25 | -CH₂-SiCl₃ |
| ²⁹Si | ~12-15 | -SiCl₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is primarily used to monitor the progress of the synthesis and to confirm the presence of key functional groups in the final product.
During the reaction, the disappearance of the Si-H stretching band (around 2250 cm⁻¹) from trichlorosilane (B8805176) and the C=C stretching of the consumed alkene group are monitored. In the final product, the presence of C-H stretching and bending vibrations of the long alkyl chain and the characteristic Si-Cl stretching bands would be expected.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
|---|---|---|
| 3075-3095 | =C-H stretch | Presence of terminal alkene |
| 2850-2960 | C-H stretch (alkane) | Confirms the long alkyl chain |
| 1640 | C=C stretch | Presence of terminal alkene |
| 810-860 | Si-Cl stretch | Presence of the trichlorosilyl (B107488) group |
Reaction Mechanisms and Chemical Transformations of Trichloro 18 Nonadecenylsilane
Hydrolysis and Condensation Mechanisms of Trichlorosilyl (B107488) Groups
The trichlorosilyl group (-SiCl₃) is highly susceptible to nucleophilic attack by water, initiating a sequence of hydrolysis and condensation reactions. This process is fundamental to the formation of polysiloxane networks and the grafting of the molecule onto surfaces.
Kinetics and Thermodynamics of Silanol (B1196071) Formation
The hydrolysis of trichloro-18-nonadecenylsilane to its corresponding silanetriol, 18-nonadecenylsilanetriol, is a rapid, exothermic process. The reaction involves the sequential substitution of the three chlorine atoms with hydroxyl groups from water. wikipedia.org
Reaction: R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
The kinetics of this hydrolysis reaction are significantly influenced by the pH of the medium. The reaction is catalyzed by both acids and bases. unm.edu Under acidic conditions, a hydronium ion protonates the leaving group, facilitating its departure. In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, which is the rate-determining step. unm.edu The rate of hydrolysis is generally at its minimum around a pH of 7.
The thermodynamics of silanol formation are highly favorable due to the high energy of the Si-Cl bond compared to the Si-O bond that is formed. The large negative enthalpy change of the reaction drives it to completion. The substitution of electron-donating alkyl groups for electron-withdrawing alkoxy groups can influence the reaction rates by affecting the stability of charged transition states. unm.edu
Table 1: Factors Influencing Hydrolysis Kinetics of Trichlorosilyl Groups
| Factor | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Low pH (Acid Catalysis) | Increased | Protonation of a hydroxyl or alkoxy group attached to the silicon, making it a better leaving group. unm.edu |
| High pH (Base Catalysis) | Increased | Nucleophilic attack of the silicon atom by a hydroxide ion. unm.edu |
| Steric Hindrance | Decreased | Bulky substituents around the silicon atom hinder the approach of the nucleophile (water or hydroxide). |
| Electron-withdrawing Groups | Increased | Stabilize the negatively charged transition state in base-catalyzed hydrolysis. unm.edu |
Oligomerization and Polymerization Pathways of Silanols
Once formed, the 18-nonadecenylsilanetriol intermediates are unstable and readily undergo condensation reactions to form oligomers and eventually a cross-linked polymer network (a polysiloxane). This process involves the elimination of water or alcohol to form stable siloxane (Si-O-Si) bonds. wikipedia.orgnih.gov
There are two main condensation pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol Condensation: A silanol group reacts with an unhydrolyzed alkoxysilane (if present) to form a siloxane bond and an alcohol molecule.
≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH
The kinetics of condensation are generally slower than hydrolysis and are also pH-dependent. nih.gov In acidic environments, condensation is favored, leading to more linear, less branched polymers. Conversely, base-catalyzed condensation tends to occur at the ends of growing chains, resulting in more highly branched and compact, particle-like structures. nih.gov The long, non-polar 18-nonadecenyl chain influences the polymerization by promoting intermolecular interactions and potentially leading to more ordered, lamellar structures within the resulting polymer.
Surface Grafting Mechanisms onto Hydroxyl-Terminated Substrates
A primary application of trichloro-18-nonadecenylsilane is the formation of self-assembled monolayers (SAMs) on surfaces rich in hydroxyl groups, such as silicon wafers with their native oxide layer (SiO₂), glass, and many metal oxides. acs.orgdtic.mil This process transforms a hydrophilic surface into a hydrophobic one, functionalized with terminal alkene groups.
Adsorption: The silane (B1218182) molecules physisorb onto the substrate from the solution.
Hydrolysis: The trichlorosilyl groups react with trace amounts of water present on the substrate surface to form silanols.
Covalent Bonding: The silanol groups condense with the hydroxyl groups (-OH) on the substrate surface, forming strong, covalent Si-O-Substrate bonds. They also condense with each other to form a cross-linked siloxane network parallel to the surface. acs.org
Chemisorption Pathways on Metal Oxide Surfaces
The chemisorption of trichloro-18-nonadecenylsilane onto a hydroxylated surface, like SiO₂, is the critical step in forming a stable, covalently bound monolayer. dtic.milacs.org After the initial hydrolysis of the Si-Cl bonds to Si-OH, these silanol groups react directly with the surface M-OH groups (where M is Si, Al, Ti, etc.).
Reaction: R-Si(OH)₃ + HO-M(surface) → R-Si(OH)₂-O-M(surface) + H₂O
Simultaneously, lateral condensation between adjacent hydrolyzed silane molecules occurs, creating a two-dimensional polysiloxane network that adds to the stability of the monolayer. acs.org The final structure is a dense, organized layer of 18-nonadecenyl chains oriented roughly perpendicular to the surface.
Influence of Solvent and Water Content on Surface Attachment
The quality of the resulting self-assembled monolayer is critically dependent on the reaction conditions, particularly the choice of solvent and the amount of water in the system. acs.orgnih.gov
Solvent: Anhydrous, non-polar organic solvents such as toluene, hexane, or hexadecane (B31444) are typically used. The solvent must be able to dissolve the silane without reacting with it. The solvent choice can influence the packing density and ordering of the alkyl chains in the final monolayer.
Water Content: While the trichlorosilyl group needs to be hydrolyzed, an excess of water in the bulk solution is detrimental. Too much water leads to uncontrolled polymerization of the silane in the solution before it can attach to the surface, resulting in the deposition of rough, irregular polysiloxane aggregates instead of a smooth monolayer. nih.gov The ideal condition involves a very thin layer of water adsorbed on the substrate surface, which is sufficient to facilitate the hydrolysis of the silane headgroups in situ. dtic.mil This localized reaction promotes the formation of a uniform, covalently bound monolayer.
Table 2: Effect of Reaction Conditions on Alkyltrichlorosilane Monolayer Formation
| Parameter | Condition | Outcome on Monolayer Quality | Rationale |
|---|---|---|---|
| Water Content | Trace amount on surface | High Quality | Promotes hydrolysis at the surface, leading to uniform grafting. dtic.mil |
| Excess in bulk solution | Poor Quality (Aggregation) | Causes premature polymerization in solution before surface attachment. | |
| Solvent | Anhydrous, non-polar | High Quality | Prevents bulk polymerization and allows for ordered assembly of alkyl chains. acs.org |
| Polar or protic | Poor Quality | May compete for surface sites or react with the silane. | |
| Temperature | Optimized (often room temp.) | High Quality | Affects reaction kinetics and molecular mobility for ordering. |
Chemical Reactivity of the Terminal Alkene Moiety
The 18-nonadecenyl- chain terminates in a C=C double bond, which provides a site for a wide range of subsequent chemical modifications. This allows a surface, once coated with trichloro-18-nonadecenylsilane, to be further functionalized.
The terminal alkene can undergo various addition reactions characteristic of C=C double bonds. One of the most significant is hydrosilylation , where a hydrosilane (H-SiR₃) adds across the double bond, typically in the presence of a platinum catalyst. This reaction is a powerful tool for grafting secondary silicone-based functionalities. libretexts.org
Other important reactions of the terminal alkene include:
Hydrogenation: Conversion of the alkene to an alkane (-CH₃) using H₂ gas and a catalyst (e.g., Pd, Pt), resulting in a saturated alkyl chain surface.
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to introduce halide functional groups.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide ring, a versatile intermediate for further reactions.
Polymerization: Under appropriate conditions (e.g., using Ziegler-Natta catalysts), the terminal alkene can be polymerized.
"Click" Chemistry: The alkene can be modified to an azide (B81097) or alkyne to participate in highly efficient click reactions, such as the Huisgen cycloaddition, for attaching complex molecules. researchgate.net
The reactivity of the terminal alkene is generally comparable to that of other simple terminal alkenes like 1-octene. libretexts.org However, when the molecule is part of a dense, self-assembled monolayer, steric hindrance from neighboring chains may reduce the accessibility of the double bond and thus lower its reaction rates compared to its behavior in solution.
Electrophilic Addition Reactions
Electrophilic addition reactions are a fundamental class of reactions for alkenes. In the case of trichloro-18-nonadecenylsilane, the terminal double bond serves as a site for the addition of electrophiles. The general mechanism involves the attack of the π-electrons of the double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). wikipedia.orgillinois.edu
A key feature of unsaturated silanes is the ability of the silicon atom to stabilize a positive charge at the β-carbon position (the carbon atom second from the silicon) through a phenomenon known as hyperconjugation or the "β-effect". wikipedia.org However, for trichloro-18-nonadecenylsilane, the silicon atom is separated from the double bond by a long sixteen-carbon methylene (B1212753) chain. Consequently, this direct electronic stabilization is absent, and the reactivity of the double bond is expected to be analogous to that of a typical terminal alkene, such as 1-nonadecene.
The reaction proceeds in two main steps:
Electrophilic Attack: The electron-rich double bond attacks an electrophile (e.g., a proton from an acid like HBr). This breaks the π bond and forms a new sigma bond between one of the carbons of the original double bond and the electrophile. This results in the formation of a carbocation on the other carbon. nih.gov Following Markovnikov's rule, the electrophile (H+) will add to the carbon with more hydrogen atoms (the C18 position), leading to a more stable secondary carbocation at the C17 position.
Nucleophilic Attack: The resulting carbocation is a potent electrophile that rapidly reacts with any nucleophile present in the medium, such as a halide ion (Br-), to form the final addition product. nih.gov
A representative electrophilic addition reaction is the hydrobromination of the terminal alkene:
CH₂=CH(CH₂)₁₆SiCl₃ + HBr → CH₃-CHBr(CH₂)₁₆SiCl₃
This reaction effectively transforms the terminal vinyl group into a bromoethyl group, providing a handle for further nucleophilic substitution reactions.
Radical Polymerization Pathways
The 18-nonadecenyl group of trichloro-18-nonadecenylsilane can participate in radical polymerization, a chain reaction process involving monomers with carbon-carbon double bonds. mdpi.com This process is typically initiated by a free radical source, such as a peroxide. The polymerization proceeds through three main stages: initiation, propagation, and termination. researchgate.net
Initiation: A radical initiator (I•) is generated, often by thermal decomposition of a compound like benzoyl peroxide. This initiator radical then adds to the double bond of a monomer molecule, creating a new carbon-centered radical.
Propagation: The newly formed radical monomer adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. For trichloro-18-nonadecenylsilane, the propagation would involve the repeated head-to-tail addition of the monomer units.
Termination: The growth of polymer chains is halted through processes like radical combination or disproportionation, where two growing radical chains react with each other to form stable, non-reactive polymer molecules. researchgate.net
While the homopolymerization of trichloro-18-nonadecenylsilane is theoretically possible, a more significant application lies in its use as a comonomer or for surface modification. The trichlorosilyl group can be anchored to a substrate, such as silica (B1680970) or glass. Subsequent radical polymerization initiated from the surface, known as surface-initiated radical polymerization (SI-RP), would result in polymer chains being "grafted from" the surface. researchgate.netnih.gov This creates a robust polymer brush layer covalently bonded to the substrate.
Furthermore, vinyl silanes are widely used to crosslink polymers like polyethylene (B3416737). nih.govnih.govnist.gov In a similar fashion, trichloro-18-nonadecenylsilane could be grafted onto a polymer backbone like polyethylene in the presence of a peroxide initiator. The pendant silane groups can then undergo hydrolysis and condensation in the presence of moisture, leading to a crosslinked polymer network with enhanced thermal and mechanical properties. organic-chemistry.orgorganic-chemistry.org
Metathesis Reactions for Functionalization
Olefin metathesis is a powerful reaction in organic synthesis that allows for the cutting and rearranging of carbon-carbon double bonds. wikipedia.org Cross-metathesis, an intermolecular variant, is particularly useful for functionalizing terminal olefins like trichloro-18-nonadecenylsilane. illinois.edulibretexts.org The reaction is catalyzed by transition metal alkylidene complexes, most notably Grubbs' catalysts (ruthenium-based) and Schrock's catalysts (molybdenum-based), which are known for their high activity and tolerance to various functional groups. nih.govmdpi.com
In a typical cross-metathesis reaction, trichloro-18-nonadecenylsilane would be reacted with another olefin (the cross-partner) in the presence of a catalyst. The reaction proceeds via a metallacyclobutane intermediate, leading to the exchange of alkylidene fragments. escholarship.org By choosing a cross-partner with a desired functional group (R'), this functionality can be incorporated into the silane molecule. Ethene is released as a volatile byproduct, which helps to drive the reaction to completion. mdpi.com
A general scheme for the cross-metathesis functionalization is as follows:
CH₂=CH(CH₂)₁₆SiCl₃ + CH₂=CHR' --[Catalyst]--> Cl₃Si(CH₂)₁₆CH=CHR' + CH₂=CH₂
This methodology allows for the introduction of a wide array of functionalities onto the terminus of the alkyl chain, depending on the chosen cross-partner.
| Cross-Partner (CH₂=CHR') | Resulting Functional Group (-R') | Potential Application of Product |
|---|---|---|
| Methyl Acrylate | -COOCH₃ | Precursor for ester or amide functionalized surfaces. |
| Allyl Alcohol | -CH₂OH | Creates a hydroxyl-terminated surface for further reactions. |
| 10-undecenyl acetate | -(CH₂)₉OCOCH₃ | Introduces a protected hydroxyl group at a longer chain length. |
| N-allyl-N,N-dimethylamine | -CH₂N(CH₃)₂ | Forms a tertiary amine for pH-responsive surfaces or catalysis. |
This table presents hypothetical functionalization pathways based on established olefin cross-metathesis reactions with vinylsilane analogs. researchgate.net
Intermolecular Interactions and Self-Assembly Processes
The bifunctional nature of trichloro-18-nonadecenylsilane, with its reactive silyl (B83357) head and long hydrocarbon tail, makes it an ideal candidate for forming highly ordered self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon oxide, glass, and mica. The formation and structure of these monolayers are governed by a combination of covalent bonding and non-covalent intermolecular interactions.
The self-assembly process is initiated by the hydrolysis of the trichlorosilyl group in the presence of trace amounts of water, forming a reactive silanetriol [-Si(OH)₃]. This is followed by two types of condensation reactions:
Substrate-Molecule Bonding: The silanetriol condenses with hydroxyl groups (-OH) on the substrate surface, forming strong, covalent siloxane (Si-O-Substrate) bonds that anchor the molecule to the surface.
Inter-Molecule Bonding: Adjacent silanetriol head groups condense with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface. This network provides stability to the monolayer.
Once anchored, the long 18-carbon chains organize themselves to maximize van der Waals interactions between them. In analogous SAMs formed from saturated octadecyltrichlorosilane (B89594) (OTS), these interactions force the alkyl chains into a densely packed, all-trans conformation, tilting at a specific angle (typically around 34° from the surface normal) to achieve optimal packing density. organic-chemistry.org This high degree of order results in a hydrophobic surface. organic-chemistry.org
The properties of these SAMs can be characterized by various techniques:
| Characterization Technique | Information Obtained | Expected Findings for Trichloro-18-nonadecenylsilane SAMs |
|---|---|---|
| Contact Angle Goniometry | Surface wettability and hydrophobicity. organic-chemistry.org | A high water contact angle, indicating a hydrophobic surface, though potentially lower than fully saturated OTS SAMs due to less dense packing. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. organic-chemistry.org | A generally smooth surface, but may show domains or defects related to the packing of the unsaturated chains. |
| Ellipsometry | Monolayer thickness. nih.gov | A thickness slightly less than that of a corresponding saturated C19-trichlorosilane SAM due to increased tilt or disorder from the double bond. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conformational order of the alkyl chains. organic-chemistry.org | Stretching frequencies of CH₂ groups would indicate the degree of conformational order (gauche vs. trans). Presence of C=C stretching would confirm the integrity of the double bond. |
Lack of Publicly Available Research Data for Silane, trichloro-18-nonadecenyl-
Extensive research has been conducted to locate scientific literature and data pertaining to the chemical compound "Silane, trichloro-18-nonadecenyl-" for the purpose of generating a detailed article on its use in self-assembled monolayers (SAMs). Despite a comprehensive search of scholarly databases and scientific publications, no specific experimental data or detailed research findings on the formation and characterization of SAMs using this particular compound could be identified.
The inquiry sought to detail specific methodologies for the fabrication of trichloro-18-nonadecenylsilane SAMs, including solution-phase and vapor-phase deposition techniques, as well as the influence of deposition parameters on monolayer quality. Furthermore, the request specified the inclusion of structural characterization data from spectroscopic and microscopic techniques such as XPS, FTIR, Raman, AFM, and SEM.
The absence of retrievable studies on trichloro-18-nonadecenylsilane prevents the creation of an article that is both scientifically accurate and rich in detailed research findings as per the user's request. The scientific community has extensively published on the formation of SAMs from a wide variety of other organosilanes, but "Silane, trichloro-18-nonadecenyl-" does not appear to be a compound that has been the subject of such published research.
Therefore, it is not possible to provide the requested article with the specified content, including data tables and detailed research findings, as no such information is publicly available. The generation of content on the specified topics would require speculation, which would not adhere to the required standards of scientific accuracy.
Formation and Characterization Methodologies of Self Assembled Monolayers Sams of Trichloro 18 Nonadecenylsilane
Structural Characterization Methodologies of SAMs
Diffraction Techniques for Crystallinity and Orientation (e.g., XRD, NEXAFS)
The structural integrity and molecular arrangement of self-assembled monolayers are paramount to their function. Techniques such as Grazing Incidence X-ray Diffraction (GIXD) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are powerful tools for elucidating these characteristics in thin films.
Grazing Incidence X-ray Diffraction (GIXD) is instrumental in determining the in-plane crystalline order of SAMs. For long-chain alkyltrichlorosilanes, GIXD studies have revealed that these molecules often self-assemble into hexagonally packed, crystalline-like domains on amorphous silicon oxide surfaces. utexas.edu The in-plane spacing and coherence length of these domains can be precisely measured. For instance, in studies of n-alkyl-trichlorosilane SAMs with chain lengths of 14, 18, and 22 carbons, a hexagonal packing with a lateral size of about 60 Å was observed. utexas.edu It is anticipated that SAMs of trichloro-18-nonadecenylsilane would exhibit similar hexagonal packing due to the van der Waals interactions between the long alkyl chains. The presence of the terminal double bond, however, might introduce slight variations in the lattice parameters or the degree of crystallinity, especially if some degree of polymerization occurs.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides detailed information about the orientation and alignment of molecules within the SAM. researchgate.net By analyzing the angular dependence of the resonance intensities in the K-shell spectra, the tilt angle of the molecular chains with respect to the surface normal can be determined. sigmaaldrich.com For well-ordered long-chain alkanethiol SAMs, the alkyl chains are typically tilted at an angle of approximately 30 degrees from the surface normal. sigmaaldrich.com NEXAFS studies on SAMs with varying chain lengths have shown that longer chains, such as in trichloro-18-nonadecenylsilane, tend to form more ordered and aligned monolayers. researchgate.net The terminal double bond in trichloro-18-nonadecenylsilane introduces a π-system that can be probed by NEXAFS, offering a unique signature to study its orientation and potential involvement in cross-linking reactions. nih.gov
Ellipsometry for Thickness and Optical Properties
Ellipsometry is a non-destructive optical technique widely used to determine the thickness and refractive index of thin films with high precision. utexas.edu For SAMs, ellipsometry is crucial for confirming monolayer formation and assessing its quality. The thickness of the SAM is expected to correlate with the length of the precursor molecule and its tilt angle.
For long-chain alkylsilanes, the measured ellipsometric thickness provides a good indication of a well-formed, densely packed monolayer. rsc.org For instance, the thickness of an octadecyltrichlorosilane (B89594) (OTS) monolayer, which has a similar chain length to trichloro-18-nonadecenylsilane, is typically in the range of 2.0-2.5 nm. nih.gov It is important to note that in ellipsometric modeling for such thin films, the refractive index is often assumed (typically around 1.5 for alkyl chains) to allow for an accurate determination of the thickness. utexas.edumdpi.com The presence of a terminal double bond in trichloro-18-nonadecenylsilane is not expected to significantly alter the thickness compared to its saturated counterpart, octadecyltrichlorosilane, unless substantial polymerization occurs.
Table 1: Expected Ellipsometric Thickness of a Trichloro-18-nonadecenylsilane SAM
| Parameter | Expected Value | Basis of Estimation |
|---|---|---|
| Ellipsometric Thickness | ~2.0 - 2.6 nm | Based on data from similar long-chain alkylsilane SAMs (e.g., OTS) and theoretical molecular length. |
| Assumed Refractive Index | ~1.5 | Typical value for organic thin films, necessary for accurate thickness determination from ellipsometry data. utexas.edu |
Probing Interfacial Adhesion and Stability of SAMs
The long-term performance of devices and materials functionalized with SAMs heavily relies on the adhesion of the monolayer to the substrate and its stability under various environmental conditions.
Methodologies for Assessing SAM Durability
The durability of silane-based SAMs is often assessed through tribological measurements and chemical resistance tests. Pin-on-disk tribometry can be used to evaluate the frictional performance and long-term stability of the monolayer under mechanical stress. nih.gov Studies on alkyltrichlorosilane SAMs have demonstrated that their durability increases with the length of the alkyl chain due to enhanced cohesive energy from van der Waals forces. nih.gov
A key feature of trichloro-18-nonadecenylsilane is its terminal double bond, which allows for potential cross-linking within the monolayer. This can be initiated by methods such as UV irradiation or electron beam exposure. utexas.edunih.gov Such cross-linking is expected to significantly enhance the mechanical durability of the SAM. nih.gov The stability of the monolayer can also be probed by monitoring changes in contact angle, thickness, and chemical composition (via XPS) after exposure to harsh conditions.
Techniques for Investigating Environmental Stability
The environmental stability of SAMs is critical for their practical applications. This is often investigated by exposing the SAM-coated substrate to various chemical environments, such as acidic or basic solutions, and different temperatures, and then characterizing the resulting changes. utexas.edu
For silane (B1218182) SAMs, the covalent Si-O-Si bonds to the substrate and the cross-linked siloxane network between adjacent molecules provide significant chemical and thermal stability. oaepublish.com The stability of SAMs can be compromised by the presence of water, which can lead to the hydrolysis of the siloxane bonds, particularly at extreme pH values. However, the hydrophobic nature of the long alkyl chain in trichloro-18-nonadecenylsilane helps to repel water, thus enhancing the stability of the underlying siloxane network.
Furthermore, the potential for cross-linking the terminal double bonds of trichloro-18-nonadecenylsilane molecules can create a robust polymeric network at the surface. This would further enhance the resistance of the SAM to desorption and degradation in aggressive solvents and at elevated temperatures. utexas.edu The stability can be quantified by techniques like Fourier Transform Infrared Spectroscopy (FTIR) to monitor the integrity of the alkyl chains and the siloxane network, and by electrochemical methods to assess the barrier properties of the monolayer over time. utexas.edu
Computational and Theoretical Investigations of Trichloro 18 Nonadecenylsilane and Its Assemblies
Quantum Chemical Calculations (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For trichloro-18-nonadecenylsilane, DFT calculations can elucidate fundamental properties related to its geometry, stability, and chemical behavior.
DFT calculations can provide a detailed picture of the electronic distribution and bonding within the trichloro-18-nonadecenylsilane molecule. Key insights that can be gained include the nature of the silicon-chlorine (Si-Cl), silicon-carbon (Si-C), and carbon-carbon double (C=C) bonds. The electron localization function (ELF) can be employed to visualize and quantify the degree of electron localization, distinguishing between covalent bonds, lone pairs, and core electrons. mdpi.com
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO characterizes its electron-accepting capability. For trichloro-18-nonadecenylsilane, the HOMO is expected to be localized primarily on the C=C double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the silicon atom and the antibonding orbitals of the Si-Cl bonds, highlighting the silicon's electrophilicity and the lability of the chlorine atoms during hydrolysis.
Table 1: Hypothetical DFT-Calculated Atomic Charges for Trichloro-18-nonadecenylsilane
| Atom | Mulliken Charge (e) |
| Si | +1.5 to +2.0 |
| Cl (average) | -0.5 to -0.7 |
| C (of Si-C) | -0.2 to -0.4 |
| C (of C=C) | -0.1 to -0.2 |
| H (of C=C) | +0.1 to +0.2 |
Note: These values are illustrative and would require specific DFT calculations to be precisely determined.
The formation of self-assembled monolayers from trichlorosilanes proceeds through hydrolysis and condensation reactions. DFT can be instrumental in mapping the potential energy surface of these reactions for trichloro-18-nonadecenylsilane. This involves identifying the structures and energies of reactants, products, reaction intermediates, and transition states.
The initial step, hydrolysis, involves the nucleophilic attack of a water molecule on the silicon atom, leading to the sequential replacement of chlorine atoms with hydroxyl groups. DFT calculations can model this process, revealing the structure of the transition state and the associated activation energy barrier. Theoretical studies on similar systems suggest that these reactions can proceed via concerted or stepwise mechanisms. nih.gov For trichloroalkenylsilanes, the presence of the long alkyl chain can influence the reaction pathway through steric and electronic effects.
Following hydrolysis, the resulting silanetriols can undergo condensation reactions with other silanetriols (to form polysiloxane networks) or with hydroxyl groups on a substrate surface (to form the SAM). DFT can be used to calculate the energetics of these condensation steps, providing insights into the preferred reaction pathways and the stability of the resulting Si-O-Si and Si-O-substrate linkages.
Table 2: Hypothetical DFT-Calculated Reaction Energies for the Hydrolysis of Trichloro-18-nonadecenylsilane
| Reaction Step | ΔE (kcal/mol) |
| R-SiCl₃ + H₂O → [TS1]‡ → R-SiCl₂(OH) + HCl | -10 to -15 |
| R-SiCl₂(OH) + H₂O → [TS2]‡ → R-SiCl(OH)₂ + HCl | -8 to -12 |
| R-SiCl(OH)₂ + H₂O → [TS3]‡ → R-Si(OH)₃ + HCl | -5 to -10 |
Molecular Dynamics Simulations of Solution-Phase Behavior and Surface Adsorption
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD is particularly well-suited for investigating the dynamic processes involved in the self-assembly of trichloro-18-nonadecenylsilane. rsc.orgnih.gov
MD simulations can model the aggregation of trichloro-18-nonadecenylsilane molecules from a solvent onto a substrate, providing a time-resolved view of the self-assembly process. rsc.org These simulations can capture the initial physisorption of the silane (B1218182) molecules onto the surface, followed by the hydrolysis and condensation reactions that lead to the formation of a covalently bound monolayer.
By simulating a large ensemble of molecules, MD can reveal how factors such as solvent polarity, temperature, and substrate properties influence the kinetics of monolayer formation and the resulting film morphology. rsc.org For instance, simulations can show the tendency of the long hydrocarbon chains to align and pack, driven by van der Waals interactions, which is a key factor in the formation of ordered monolayers. nih.gov
Once a monolayer of 18-nonadecenylsilane is formed, MD simulations can be used to study the conformational dynamics of the tethered alkyl chains. acs.orgaps.org These dynamics are crucial for the properties of the resulting surface, including its wettability, frictional characteristics, and biocompatibility.
Simulations can quantify the degree of conformational order within the monolayer, often characterized by the tilt angle of the chains with respect to the surface normal and the gauche-to-trans conformer ratio along the alkyl backbone. The terminal C=C double bond introduces a specific conformational feature that can influence the packing and orientation of the chains. Theoretical work has shown that the conformation of chains in adsorbed layers can adopt forms such as loops, trains, and tails. aps.org
Table 3: Hypothetical Output from MD Simulations of an 18-Nonadecenylsilane Monolayer
| Parameter | Simulated Value |
| Average Chain Tilt Angle | 15-25 degrees |
| Percentage of Trans Isomers | > 85% |
| Monolayer Thickness | 2.0-2.5 nm |
| Surface Coverage | 2.0-2.5 molecules/nm² |
Note: These values are illustrative and depend on the specific simulation conditions and force field used.
Force Field Development for Long-Chain Organosilane Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. acs.orgnih.gov While general-purpose force fields exist, the development of specific force fields for long-chain organosilanes like trichloro-18-nonadecenylsilane is essential for achieving high-fidelity simulations. acs.orgnih.gov
A typical force field includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). acs.orgnih.gov The functional forms for these interactions are chosen to be compatible with standard simulation software. acs.orgnih.gov The development process involves parameterizing these terms to reproduce experimental data or high-level quantum chemical calculations for small model compounds that represent fragments of the larger molecule. acs.orgnih.gov
For trichloro-18-nonadecenylsilane, this would involve developing parameters for the Si-Cl, Si-C, and Si-O-Si moieties, as well as accurately representing the torsional potentials around the C-C and C=C bonds in the long alkyl chain. A well-parameterized force field would enable reliable predictions of the structural, dynamic, and thermodynamic properties of both individual molecules and their self-assembled structures. The modular nature of some force fields allows for their extension to various silicon-containing compounds. acs.orgnih.gov
Multiscale Modeling Approaches for Interfacial Phenomena
The study of trichloro-18-nonadecenylsilane at interfaces, particularly its self-assembly and interaction with substrates, necessitates the use of multiscale modeling techniques. These approaches are essential to bridge the gap between the quantum mechanical behavior of individual molecules and the collective, macroscopic properties of the resulting monolayer. A comprehensive understanding of interfacial phenomena is achieved by integrating different computational methods, each suited for specific length and time scales.
Atomistic and Coarse-Grained Simulations
At the most detailed level, atomistic simulations, such as Molecular Dynamics (MD), are employed to investigate the conformational dynamics of trichloro-18-nonadecenylsilane molecules and their initial stages of self-assembly on a substrate like silica (B1680970) (SiO₂). These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. For organosilanes, force fields like AMBER and OPLS (Optimized Potentials for Liquid Simulations) are often adapted. amazonaws.com The accuracy of these simulations is highly dependent on the parameterization of the force field, especially for the reactive trichlorosilyl (B107488) headgroup and its interaction with surface hydroxyl groups.
Quantum mechanical (QM) calculations, typically using Density Functional Theory (DFT), are crucial for understanding the electronic structure and reactivity of the silane headgroup. nih.govresearchgate.net These calculations provide insights into the hydrolysis of the Si-Cl bonds and the subsequent condensation reaction that forms the covalent Si-O-Si linkage with the substrate. amazonaws.com However, QM methods are computationally expensive and are limited to small systems of a few hundred atoms.
To simulate larger systems and longer timescales, coarse-graining (CG) methods are utilized. In a CG model, groups of atoms are represented as single "beads," reducing the number of degrees of freedom and allowing for simulations that can capture the large-scale organization of the monolayer over micrometers and milliseconds. The parameters for the interactions between these beads are typically derived from the underlying atomistic simulations.
Bridging Scales with Hybrid Models
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models offer a powerful approach to study the chemical reactions at the interface with the accuracy of QM while treating the larger environment with the efficiency of MM. In the context of trichloro-18-nonadecenylsilane, a QM/MM simulation would treat the reacting silane molecule and the local surface site with QM, while the rest of the silane chain, solvent molecules, and the bulk of the substrate are described by a classical force field.
Investigating Interfacial Phenomena
Multiscale modeling allows for the detailed investigation of several key interfacial phenomena:
Precursor Organization: Before grafting to the surface, organosilane molecules can pre-organize in the bulk solution or near the surface, often influenced by the presence of water. researchgate.net Simulations can reveal the formation of dimers or larger aggregates through hydrolysis and intermolecular hydrogen bonding, which can significantly impact the final monolayer structure. nih.govresearchgate.net
Grafting and Self-Assembly: The process of covalent bond formation with the substrate and the subsequent lateral organization of the molecules into a densely packed monolayer can be simulated. These models can predict the tilt angle of the alkyl chains, the ordering of the monolayer, and the formation of domains. amazonaws.com
Interaction with the Environment: Once formed, the functionalized surface's interaction with its environment, such as water or biological molecules, can be studied. For trichloro-18-nonadecenylsilane, the terminal double bond presents a site for further chemical modification, and simulations can help understand its accessibility and reactivity.
The following table summarizes the different modeling techniques and their application to studying trichloro-18-nonadecenylsilane interfaces:
| Modeling Technique | Scale | Key Applications | Expected Insights for Trichloro-18-nonadecenylsilane |
| Quantum Mechanics (DFT) | Angstroms, Picoseconds | Reaction mechanisms, electronic structure, bond breaking/formation | Hydrolysis of Si-Cl bonds, reaction with surface -OH groups, electronic properties of the terminal double bond. |
| Molecular Dynamics (MD) | Nanometers, Nanoseconds | Self-assembly, monolayer structure, conformational dynamics | Chain tilt angle, packing density, diffusion on the surface, solvent organization at the interface. |
| Coarse-Graining (CG) | Micrometers, Milliseconds | Large-scale morphology, domain formation, long-time relaxation | Formation of large, ordered domains; overall monolayer morphology over large surface areas. |
| Hybrid QM/MM | Nanometers, Nanoseconds | Chemical reactions in a complex environment | Detailed study of the grafting reaction on a realistic, extended surface model. |
Detailed Research Findings from Analogous Systems
Research on long-chain organosilanes like octadecyltrichlorosilane (B89594) (OTS) provides a framework for predicting the behavior of trichloro-18-nonadecenylsilane. Studies have shown that the quality of the self-assembled monolayer is highly dependent on the reaction conditions, particularly the amount of water present. nih.gov Anhydrous conditions are often preferred to achieve a uniform, robust monolayer. nih.gov
Computational studies on OTS have revealed that individual molecules initially lie flat on the silica surface. nih.gov However, the pre-organization of molecules into dimers or oligomers in the presence of water can prevent this flat adsorption, leading to the formation of a more ordered, upright monolayer. researchgate.net The tilt angle of the alkyl chains in a well-ordered monolayer is typically around 15-30 degrees from the surface normal.
The following interactive table presents typical structural parameters for a self-assembled monolayer of a long-chain organosilane on a silica surface, which can be considered representative for a well-formed trichloro-18-nonadecenylsilane monolayer.
| Parameter | Typical Value | Description |
| Monolayer Thickness | 2.0 - 2.5 nm | The vertical height of the self-assembled monolayer. |
| Alkyl Chain Tilt Angle | 15 - 30° | The angle of the hydrocarbon chain with respect to the surface normal. |
| Surface Coverage | 4 - 5 molecules/nm² | The number of molecules grafted per unit area of the substrate. amazonaws.com |
| Water Contact Angle | >100° | A measure of the hydrophobicity of the functionalized surface. researchgate.net |
These multiscale modeling approaches, validated by experimental data from analogous systems, provide a powerful predictive tool for understanding and engineering the interfacial properties of surfaces functionalized with trichloro-18-nonadecenylsilane.
Functionalization Strategies and Advanced Material Integration of Trichloro 18 Nonadecenylsilane
Post-Assembly Functionalization of the Alkene Moiety
The terminal alkene group of trichloro-18-nonadecenylsilane, present at the distal end of the self-assembled monolayer (SAM), is a versatile functional group that can undergo a variety of chemical transformations. This allows for the post-assembly modification of the surface, enabling the tailoring of surface properties for specific applications.
Click Chemistry Approaches for Surface Patterning
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-ene reaction, offers a highly efficient and orthogonal approach to surface functionalization. While the alkene group of trichloro-18-nonadecenylsilane does not directly participate in CuAAC, it is an excellent substrate for the thiol-ene reaction. This reaction proceeds via a radical-mediated addition of a thiol to the double bond, often initiated by UV light or a radical initiator. The reaction is rapid, high-yielding, and tolerant of a wide range of functional groups.
This methodology could be employed to create chemically patterned surfaces. By selectively exposing regions of a trichloro-18-nonadecenylsilane-modified surface to UV light through a photomask in the presence of a functional thiol, specific chemical functionalities can be grafted onto the surface with high spatial resolution.
Illustrative Data Table: Potential Thiol-Ene Click Reactions on a Trichloro-18-nonadecenylsilane Monolayer
| Thiol Reactant | Functional Group Introduced | Potential Application |
| 11-Mercapto-1-undecanol | Hydroxyl (-OH) | Increased hydrophilicity, platform for further esterification reactions |
| 3-Mercaptopropionic acid | Carboxylic Acid (-COOH) | pH-responsive surface, immobilization of proteins via amide coupling |
| Perfluoro-1-decanethiol | Perfluoroalkyl | Superhydrophobic and oleophobic surfaces |
| Cysteamine | Amine (-NH2) | Platform for bioconjugation, pH-responsive surface |
Note: This table is illustrative and represents theoretically possible functionalizations.
Polymerization Initiated from the Surface
The terminal double bond of an anchored trichloro-18-nonadecenylsilane molecule can act as an initiation point for surface-initiated polymerization (SIP). This "grafting from" approach allows for the growth of dense polymer brushes covalently attached to the substrate. Various polymerization techniques could be adapted for this purpose, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, after suitable modification of the terminal alkene.
For instance, the terminal alkene could be first converted to a primary alcohol through hydroboration-oxidation. This hydroxyl group can then be esterified with an ATRP initiator, such as 2-bromoisobutyryl bromide. From this initiator-functionalized surface, a wide variety of monomers can be polymerized to create polymer brushes with controlled thickness, density, and composition.
Illustrative Data Table: Potential Polymer Brushes Grown from a Trichloro-18-nonadecenylsilane-Functionalized Surface
| Polymer | Monomer | Potential Properties and Applications |
| Poly(N-isopropylacrylamide) | N-isopropylacrylamide | Thermo-responsive surfaces for cell sheet engineering |
| Polystyrene | Styrene | Dielectric layers, lubrication |
| Poly(methyl methacrylate) | Methyl methacrylate | Photoresists, optical coatings |
| Poly(acrylic acid) | Acrylic acid | pH-responsive surfaces, ion-exchange membranes |
Note: This table is illustrative and represents theoretically possible polymer brushes.
Grafting of Biomolecules or Nanoparticles
The alkene functionality provides a reactive site for the covalent attachment of biomolecules and nanoparticles. For biomolecule immobilization, the alkene can be functionalized with a variety of reactive groups (e.g., N-hydroxysuccinimide esters, maleimides) that can then react with amines or thiols on proteins, peptides, or DNA.
For nanoparticle grafting, the alkene can participate in ligand exchange reactions or be used to initiate polymerization that encapsulates nanoparticles. For example, the alkene could be modified to bear a thiol group, which can then bind to the surface of gold or quantum dot nanoparticles. This approach allows for the creation of hybrid organic-inorganic surfaces with unique optical, electronic, or catalytic properties.
Role in Interfacial Adhesion and Coupling in Composite Materials
Trichloro-18-nonadecenylsilane is also well-suited for use as a coupling agent in polymer composites and nanocomposites. The trichlorosilyl (B107488) group can form strong covalent bonds with inorganic filler surfaces (e.g., silica (B1680970), glass fibers, metal oxides), while the long hydrocarbon chain and terminal alkene can interact with and become entangled or react with the polymer matrix.
Interfacial Layer Formation in Polymer Composites
When used as a surface treatment for fillers in polymer composites, trichloro-18-nonadecenylsilane forms a robust interfacial layer. This layer serves several functions: it improves the wetting of the filler by the polymer matrix, it enhances stress transfer from the matrix to the filler, and it can prevent the ingress of moisture at the interface, which can degrade mechanical properties. The terminal double bond can also co-polymerize with the polymer matrix if it is a thermoset resin containing unsaturated groups (e.g., unsaturated polyesters, vinyl esters), leading to a covalently bonded interface.
Reinforcement Mechanisms in Nanocomposites
In nanocomposites, where the interfacial area is extremely large, the role of the coupling agent is even more critical. By functionalizing nanoparticles with trichloro-18-nonadecenylsilane, their dispersion in a polymer matrix can be significantly improved, preventing aggregation and leading to a more uniform material. The long, flexible 18-carbon chain can entangle with the polymer chains of the matrix, creating a diffuse and mechanically robust interphase. This enhanced interfacial adhesion is a key mechanism for improving the mechanical properties of the nanocomposite, such as its tensile strength, modulus, and toughness.
Illustrative Data Table: Hypothetical Improvement in Mechanical Properties of a Silica/Polypropylene Nanocomposite with Trichloro-18-nonadecenylsilane Treatment
| Property | Unfilled Polypropylene | Polypropylene + 5 wt% Untreated Silica | Polypropylene + 5 wt% Treated Silica |
| Tensile Strength (MPa) | 30 | 32 | 45 |
| Young's Modulus (GPa) | 1.5 | 1.8 | 2.5 |
| Impact Strength (kJ/m²) | 4 | 3 | 6 |
Note: This table is illustrative and represents the hypothetical reinforcing effect of the silane (B1218182) coupling agent.
Development of Tailored Surfaces for Specific Academic Research Applications
The functionalization of surfaces with organosilanes like trichloro-18-nonadecenylsilane is predicated on the reaction of the trichlorosilyl headgroup with hydroxylated surfaces (e.g., silicon wafers, glass, metal oxides). This reaction forms a stable, covalent siloxane bond, anchoring the silane molecule to the substrate. The 18-nonadecenyl- chain, a 19-carbon chain with a terminal double bond, would then form the new surface interface, dictating its properties.
Substrate Modification for Controlled Wettability
The long hydrocarbon chain of trichloro-18-nonadecenylsilane would be expected to create a hydrophobic surface, significantly increasing the water contact angle compared to an unmodified hydroxylated substrate. The terminal double bond in the nonadecenyl group offers a site for further chemical modification. For instance, it could potentially undergo reactions such as hydrogenation to create a fully saturated alkyl chain, or oxidation to introduce polar functional groups. This "post-assembly" modification could theoretically allow for tuning the wettability of the surface. However, without experimental data, the precise contact angles and the efficacy of such modifications remain speculative.
Engineering Surfaces for Selective Adsorption Studies
A surface functionalized with trichloro-18-nonadecenylsilane would present a non-polar, hydrocarbon-rich interface. This could be used in academic research to study the selective adsorption of non-polar molecules from a solution or gas phase, based on van der Waals interactions. The terminal alkene group could also be used as a reactive handle to immobilize specific binding agents or receptors, thereby engineering a surface for highly selective adsorption. For example, thiol-ene "click" chemistry could be employed to attach thiol-containing biomolecules or ligands to the surface. This would create a highly specific surface for studying protein binding or other molecular recognition events. The success of such an approach would depend on the reaction kinetics and the orientation of the immobilized molecules, for which no specific data on trichloro-18-nonadecenylsilane exists.
Fabrication of Ordered Nanostructures via Directed Assembly
The formation of self-assembled monolayers (SAMs) is a common application for long-chain trichlorosilanes. It is plausible that trichloro-18-nonadecenylsilane could form such ordered, quasi-crystalline structures on suitable substrates. The long, 19-carbon chain would promote strong intermolecular van der Waals forces, which are crucial for the formation of a well-ordered monolayer. The terminal double bond could serve as a polymerization point. By initiating polymerization, for example through UV exposure or with a chemical initiator, the individual silane molecules could be cross-linked, potentially leading to the formation of a robust, patterned nanosheet. This directed assembly could be a pathway to fabricating ordered nanostructures, but again, the feasibility and specific conditions for trichloro-18-nonadecenylsilane are not documented.
Future Research Directions and Emerging Methodologies
Novel Synthetic Routes and Catalytic Systems
The synthesis of functional long-chain silanes is foundational to their application. While hydrosilylation remains a cornerstone reaction for creating the silicon-carbon bond, research is actively pursuing more efficient, selective, and sustainable methods.
Hydrosilylation involves the addition of a Si-H group across an unsaturated bond, such as the carbon-carbon double bond in 1,18-nonadecadiene (B14273603) to produce precursors for compounds like Silane (B1218182), trichloro-18-nonadecenyl-. libretexts.org Traditionally, this process has been dominated by platinum-based catalysts, such as Karstedt's catalyst. nih.gov While effective, the high cost and potential for metal contamination of the final product are significant drawbacks. nih.gov Consequently, a major research thrust is the development of catalysts based on earth-abundant and less expensive transition metals. nih.gov
Recent breakthroughs have demonstrated the viability of catalysts based on iron, cobalt, and nickel. nih.govacs.org For instance, specific cobalt and nickel complexes have shown high activity and selectivity for the anti-Markovnikov hydrosilylation of alkenes, which is crucial for producing terminal silanes. nih.govacs.org These systems offer a more economical and sustainable alternative to platinum. nih.gov The choice of ligands associated with these metal centers is critical, influencing the catalyst's activity and selectivity. libretexts.org Another innovative approach is the use of micro flow reactors for the synthesis of long-chain silane coupling agents. researchgate.net This technology allows for precise control over reaction conditions, leading to significantly reduced reaction times and fewer side reactions compared to conventional batch synthesis. researchgate.net
| Catalytic System | Metal Center | Typical Ligands | Key Advantages | Research Focus |
| Traditional | Platinum (Pt) | Divinyltetramethyldisiloxane | High activity, well-established | Cost reduction, catalyst recovery |
| Emerging | Iron (Fe), Cobalt (Co), Nickel (Ni) | α-Diimine, Iminopyridine, Xantphos | Earth-abundant, low cost, novel selectivity. nih.govacs.org | Improving robustness, air stability, and expanding substrate scope. acs.org |
| Organocatalysis | N/A | Isothiourea | Metal-free, mild conditions | Expanding reaction scope on surfaces. acs.org |
The development of these novel synthetic and catalytic strategies is critical for producing Silane, trichloro-18-nonadecenyl- and related functional molecules with higher purity, lower cost, and greater structural diversity.
Advanced Characterization Techniques for In-Situ Studies
Understanding the formation of self-assembled monolayers (SAMs) from precursors like Silane, trichloro-18-nonadecenyl- is crucial for controlling the final properties of the modified surface. The process involves hydrolysis of the trichlorosilyl (B107488) group, condensation with surface hydroxyl groups, and lateral polymerization to form a stable siloxane network. gelest.com Historically, surfaces were characterized post-modification. However, emerging techniques are enabling real-time, in-situ analysis of these dynamic processes.
In-situ Fourier-transform infrared spectroscopy (FTIR) allows researchers to probe the chemical reactions as they happen on the surface. aip.org For example, it can monitor the disappearance of surface silanol (B1196071) (Si-OH) groups and the appearance of siloxane (Si-O-Si) bonds, providing direct evidence of the grafting reaction. aip.orgresearchgate.net Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy is another powerful tool that can track the organization of organosilane molecules into well-defined monolayers, observing their transformation from a disordered state to propagating wavefronts of ordered structures. nih.gov
For post-formation analysis, techniques that provide detailed structural and chemical information are essential. A novel method allows for the quantitative characterization of organosilane monolayers by chemically cleaving the Si-C bond under mild conditions, releasing the organic molecules from the surface for analysis by standard techniques like NMR and GC-MS. acs.org High-resolution X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition and bonding states within the monolayer, verifying, for example, that the terminal alkenyl group of Silane, trichloro-18-nonadecenyl- remains intact and available for further reactions. researchgate.netmdpi.com Atomic Force Microscopy (AFM) provides topographical information, revealing the homogeneity and roughness of the formed monolayer at the nanoscale. mdpi.comsae.org
| Technique | Type | Information Provided | Relevance to Silane, trichloro-18-nonadecenyl- |
| FTIR Spectroscopy | In-Situ | Real-time monitoring of chemical bond formation (hydrolysis, condensation). aip.orgresearchgate.net | Understanding the kinetics and mechanism of SAM formation. |
| NEXAFS Spectroscopy | In-Situ | Spontaneous frontal self-assembly and molecular orientation. nih.gov | Observing the ordering and packing of the 18-nonadecenyl chains. |
| XPS | Ex-Situ | Elemental composition and chemical bonding states. researchgate.netmdpi.com | Confirming covalent attachment and integrity of the terminal double bond. |
| AFM | Ex-Situ | Surface topography, roughness, and monolayer homogeneity. mdpi.comsae.org | Assessing the quality and uniformity of the resulting film. |
| Ellipsometry | Ex-Situ | Monolayer thickness. mdpi.com | Verifying the formation of a monolayer versus thicker polymer films. |
These advanced characterization methods provide an unprecedented level of detail, enabling a more rational design of surface modification processes.
Integration of Machine Learning in Silane Chemistry Research
The complexity of variables in silane chemistry—including precursor structure, solvent, temperature, substrate properties, and reaction time—makes predicting outcomes challenging. researchgate.net Machine learning (ML) is emerging as a powerful tool to navigate this complexity, accelerating the pace of discovery and optimization. researchgate.net
ML models can be trained on existing experimental and computational data to predict the properties of materials and the outcomes of reactions. youtube.com In the context of silane chemistry, ML can be used to predict the surface functionalization of silica (B1680970), identifying which initial surface structures are most likely to react. digitellinc.com This is crucial for understanding how a molecule like Silane, trichloro-18-nonadecenyl- will interact with a given substrate. digitellinc.com By analyzing factors that determine surface functionalization, ML provides insights that can guide experimental design. digitellinc.com
Furthermore, ML interatomic potentials are enabling the simulation of material properties with the accuracy of first-principles quantum mechanics but at a fraction of the computational cost. youtube.com This allows for the rigorous prediction of macroscopic quantities, such as the thermodynamic stability and phase behavior of complex systems like SAMs. youtube.com For example, ML has been used to compute the phase diagram of water, a critical component in the hydrolysis step of silanization. youtube.com Such models could be extended to predict the self-assembly behavior of long-chain silanes and the resulting interfacial properties.
| Application Area | Machine Learning Approach | Potential Impact on Silane Chemistry |
| Reaction Outcome Prediction | Supervised learning (e.g., regression, classification) | Predicts surface layer properties based on process parameters, reducing experimental trials. researchgate.net |
| Material Property Simulation | ML Interatomic Potentials (e.g., Neural Networks, Gaussian Processes) | Enables large-scale, accurate simulations of SAM formation and thermodynamic properties. youtube.com |
| Structure-Property Relationships | Data-driven analysis | Identifies key structural features of silanes and substrates that govern interfacial properties. digitellinc.com |
| Process Optimization | Automated frameworks | Accelerates the discovery of optimal conditions for synthesis and deposition. researchgate.net |
The integration of machine learning promises to transform silane chemistry from a field reliant on extensive trial-and-error to one driven by data-informed predictive design.
Exploration of New Substrates and Interfacial Architectures
While silica and other metal oxides are the traditional substrates for silanization, the scope of silane chemistry is expanding to new and exciting materials. alwsci.com A significant area of emerging research is the functionalization of two-dimensional (2D) materials. nih.gov
Materials like graphene, transition metal dichalcogenides (e.g., MoS₂), and black phosphorus possess remarkable electronic and physical properties, but their inert surfaces can limit their application. nih.gov Silanization provides a powerful method to overcome these limitations, improving their stability and processability, and introducing new functionalities. nih.govmdpi.com For example, silane functionalization can help exfoliate 2D materials, prevent their re-aggregation, and protect chemically sensitive materials like black phosphorus from oxidation. nih.govnih.gov The terminal double bond on Silane, trichloro-18-nonadecenyl- would be particularly useful here, providing a reactive handle for subsequent "click" chemistry or polymerization reactions on the surface of a 2D material.
Beyond single-component monolayers, researchers are exploring the creation of more complex interfacial architectures. Mixed SAMs, formed by the co-deposition of two or more different silanes, allow for the fine-tuning of surface properties like wettability and chemical reactivity. sae.org However, the formation of these mixed systems can be complex, sometimes leading to phase separation and the formation of island-like domains rather than a randomly mixed monolayer. sae.org Understanding and controlling this self-assembly process is a key research challenge. The use of long-chain silanes like Silane, trichloro-18-nonadecenyl- in combination with shorter-chain or differently functionalized silanes could create surfaces with precisely controlled nano-domains of varying properties.
| Substrate Class | Examples | Purpose of Silanization | Potential Application |
| Traditional Oxides | Silicon dioxide (SiO₂), Titanium dioxide (TiO₂), Alumina (Al₂O₃) | Create robust, covalently bound organic monolayers. acs.orgsae.org | Adhesion promotion, lubrication, corrosion resistance. |
| 2D Materials | Graphene, MoS₂, Black Phosphorus, MXenes | Improve stability, prevent aggregation, introduce new functionality. nih.govnih.govmdpi.com | Advanced electronics, sensors, catalysts. |
| Polymers | Polyimide (PI) | Enhance interfacial adhesion with inorganic fillers. mdpi.com | High-performance composites. |
| Nanoparticles | Gold (Au), Silica (SiO₂) | Stabilize particles, introduce surface functionality for further reactions. unm.edu | Biosensors, drug delivery, nanocomposites. |
The ability to apply the precision of silane chemistry to this expanding palette of substrates opens up a vast design space for the creation of next-generation materials and devices.
Q & A
Q. What are the established methods for synthesizing trichloro-18-nonadecenylsilane, and how do reaction conditions influence purity and yield?
Trichloro-18-nonadecenylsilane can be synthesized via catalytic disproportionation of chlorosilanes derived from metallurgical silicon and chlorinating agents. Key steps include controlled hydrogenation and purification under inert conditions to minimize hydrolysis. Reaction temperature (optimized between 60–80°C) and catalyst selection (e.g., transition metal complexes) critically impact yield, as higher temperatures may induce side reactions like oligomerization. Purity is typically verified via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which characterization techniques are most effective for confirming the structure and reactivity of trichloro-18-nonadecenylsilane?
- 29Si NMR spectroscopy : Identifies silicon bonding environments and confirms substitution patterns.
- FTIR spectroscopy : Detects Si-Cl (600–700 cm⁻¹) and Si-C (1250 cm⁻¹) stretching vibrations.
- Elemental analysis : Validates C, H, and Cl content against theoretical values.
- Hydrolysis stability tests : Monitor silane reactivity in controlled humidity chambers (e.g., 40–60% RH) to assess susceptibility to moisture .
Q. What safety protocols are essential when handling trichloro-18-nonadecenylsilane in laboratory settings?
- Use inert-atmosphere gloveboxes or fume hoods to prevent hydrolysis and HCl release.
- Store at 0–6°C in sealed, moisture-free containers.
- Personal protective equipment (PPE): Chemical-resistant gloves, goggles, and flame-retardant lab coats.
- Emergency protocols: Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can experimental designs optimize trichloro-18-nonadecenylsilane’s adhesion efficacy in composite materials?
- Surface pretreatment : Acid etching (e.g., 37% H3PO4 for 30 seconds) followed by silane application enhances ceramic-resin bonding.
- Electrical current-assisted coupling : Applying 10–15 µA during silane curing improves crosslinking density, as demonstrated in dental ceramic studies (e.g., IPS E.max Press discs) .
- Accelerated aging tests : Expose bonded samples to thermal cycling (5–55°C, 10,000 cycles) to evaluate long-term durability .
Q. How should researchers address contradictions in reported efficacy data for silane-modified surfaces?
- Controlled variable analysis : Isolate factors like substrate porosity, curing time, and ambient humidity.
- Statistical validation : Use ANOVA to compare adhesion strengths across ≥10 replicates per group (e.g., microshear bond strength tests).
- Failure mode analysis : Classify fractures as adhesive, cohesive, or mixed to pinpoint interfacial weaknesses .
Q. What methodologies assess the long-term stability of trichloro-18-nonadecenylsilane in harsh environmental conditions?
- Deicing fluid exposure : Immerse silane-impregnated concrete in aircraft deicing fluids (e.g., ethylene glycol) for 28 days, then measure tensile strength loss and dynamic elastic modulus changes.
- Frost resistance testing : Subject samples to freeze-thaw cycles (-20°C to +20°C) and quantify surface scaling via mass loss .
Q. How does the alkyl chain length (e.g., 18-nonadecenyl) influence silane reactivity and interfacial compatibility?
- Hydrophobicity assays : Compare water contact angles of silanes with varying chain lengths; longer chains (C18) enhance moisture resistance.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability up to 300°C; longer chains may delay degradation by 20–30°C.
- Molecular dynamics simulations : Model chain flexibility and packing density on silica surfaces to predict adhesion performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
